4-Chlorophenylalaninol hydrochloride is a synthetic organic compound frequently employed in biochemical and pharmacological research. [] It serves as an inhibitor, specifically targeting enzymes involved in neurotransmitter synthesis. [] Its primary use in research is to investigate the roles and pathways of these neurotransmitters. []
4-Chlorophenylalaninol Hydrochloride is a chlorinated derivative of phenylalanine, an amino acid that plays a crucial role in protein synthesis. This compound is primarily used in biochemical research and pharmaceutical applications due to its unique properties. It is classified as a non-proteinogenic amino acid, which means it is not incorporated into proteins during translation but can still influence biological processes.
4-Chlorophenylalaninol Hydrochloride can be synthesized from 4-chloro-D-phenylalanine, which is commercially available from various chemical suppliers such as Thermo Scientific and Sigma-Aldrich. The compound's chemical identifiers include the CAS number 14091-08-8 and the molecular formula C9H10ClNO2, with a molecular weight of approximately 199.64 g/mol .
This compound falls under the category of amino acid derivatives and is specifically classified as an unnatural amino acid due to the presence of chlorine in its structure. Its classification also extends to its use in synthesizing various bioactive compounds and analogs in medicinal chemistry.
The synthesis of 4-Chlorophenylalaninol Hydrochloride typically involves several chemical reactions, including diazotization and subsequent substitution reactions. A common method includes the formation of a diazonium salt from 4-aminophenylalanine, which can then undergo coupling reactions to introduce various functional groups.
Technical Details:
This method allows for the selective introduction of the chlorophenyl group, leading to the desired hydrochloride salt form.
The molecular structure of 4-Chlorophenylalaninol Hydrochloride consists of a phenyl ring substituted with a chlorine atom at the para position relative to the amino group. The compound features an amino group (-NH2) and a carboxylic acid group (-COOH), characteristic of amino acids.
Data:
4-Chlorophenylalaninol Hydrochloride can participate in various chemical reactions typical of amino acids, including:
Technical Details:
The mechanism of action for compounds like 4-Chlorophenylalaninol Hydrochloride often involves modulation of neurotransmitter systems, particularly serotonin pathways. It acts as a serotonin synthesis inhibitor by blocking tryptophan hydroxylase, which is essential for serotonin production.
Data:
4-Chlorophenylalaninol Hydrochloride has several scientific applications:
4-Chlorophenylalaninol hydrochloride (4-CPAH) and its metabolic precursor, para-chlorophenylalanine (PCPA), act as potent irreversible inhibitors of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin (5-hydroxytryptamine, 5-HT) biosynthesis. TPH catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), which is subsequently decarboxylated to form serotonin. Mechanistically, PCPA is metabolized to a chlorinated indole derivative that covalently binds to TPH’s active site, inactivating the enzyme through competitive alkylation. This inhibition is highly selective for TPH over phenylalanine hydroxylase (PAH) or tyrosine hydroxylase (TH), with a 50-fold greater affinity for TPH isoforms (TPH1 in peripheral tissues; TPH2 in the CNS) [1] [6].
Neurochemical consequences include severe depletion of central and peripheral serotonin stores. Experimental models demonstrate a 60–90% reduction in brain 5-HT and its metabolite 5-hydroxyindoleacetic acid (5-HIAA) within 24–72 hours post-administration, persisting for up to 14 days. This depletion is dose-dependent and correlates with impaired serotonergic neurotransmission [2] [6]. Crucially, 4-CPAH/PCPA crosses the blood-brain barrier efficiently, enabling robust central effects, unlike serotonin itself, which cannot penetrate the CNS [1] .
Table 1: Serotonin Depletion Kinetics Following PCPA/4-CPAH Administration
Parameter | Time Post-Dose | 5-HT Reduction (%) | Key Experimental Model |
---|---|---|---|
Onset of depletion | 24 hours | 60–70% | Rat cortex |
Maximum depletion | 48–72 hours | 80–90% | Rat brainstem |
Duration of significant effect | 4–7 days | >70% | Snail CNS |
Full recovery | 10–14 days | <10% | Rat hippocampus |
Functional impacts include disruption of emotional memory reconsolidation. In terrestrial snails (Helix lucorum), PCPA-induced serotonin depletion prevents protein-synthesis-dependent memory extinction after contextual fear conditioning. This highlights serotonin’s essential role in synaptic plasticity and memory stabilization [2] [6].
Serotonin depletion via 4-CPAH/PCPA indirectly modulates 5-HT receptor signaling by reducing ligand availability, but it also influences receptor expression and downstream pathways. The 5-HT1A receptor is critically affected: reduced 5-HT levels lead to compensatory upregulation of postsynaptic 5-HT1A receptors in the hippocampus and cortex. These receptors are Gi/o-protein-coupled, inhibiting adenylyl cyclase and reducing cAMP production. Consequently, neuronal hyperpolarization via GIRK (G protein-coupled inwardly rectifying potassium) channel activation diminishes synaptic excitability in fear-processing circuits (e.g., amygdala-prefrontal pathways) [9].
5-HT2A/2C receptors exhibit altered responsiveness under serotonin-deficient conditions. PCPA pretreatment amplifies behavioral responses to 5-HT2A agonists (e.g., DOI) in passive avoidance tasks due to receptor supersensitivity. This is attributable to disrupted Gq/11-protein signaling, which normally regulates phospholipase C (PLC) and intracellular calcium flux. The net effect potentiates anxiety-like behaviors and impairs fear extinction [7] [9].
Table 2: Receptor-Level Adaptations to Serotonin Depletion by 4-CPAH/PCPA
Receptor Subtype | Signaling Pathway | Adaptive Change | Functional Consequence |
---|---|---|---|
5-HT1A (postsynaptic) | Gi/o → ↓cAMP | Upregulation | Impaired emotional memory retrieval |
5-HT2A | Gq/11 → PLC → IP3/DAG | Supersensitivity | Enhanced anxiety response |
5-HT7 | Gs → ↑cAMP → PKA | Downregulation | Disrupted memory reconsolidation |
5-HT3 (ionotropic) | Na+/K+ channel activation | Reduced density | Attenuated aversive learning |
The 5-HT7 receptor, which is Gs-coupled and enhances cAMP/protein kinase A (PKA) activity, shows reduced tonic activation. This disrupts hippocampal long-term potentiation (LTP), a cellular correlate of memory. Antagonism of 5-HT7 receptors in PCPA-treated rodents normalizes LTP deficits, underscoring a functional interplay between 5-HT1A (inhibitory) and 5-HT7 (excitatory) receptors in emotional learning [9].
4-Chlorophenylalaninol hydrochloride exists as R- and S-enantiomers, which exhibit distinct pharmacodynamic profiles due to stereochemical interactions with target proteins. The DL-racemic mixture (used in most studies) non-selectively depletes serotonin by >80% but shows negligible effects on dopamine (DA) or norepinephrine (NE) in the nucleus accumbens and prefrontal cortex. In contrast, the D-enantiomer demonstrates weaker TPH inhibition (IC50 ≈ 2-fold higher than the L-form) but moderate affinity for the dopamine transporter (DAT; Ki ≈ 200 nM), leading to 20–30% increases in extracellular DA [4] [10].
Neurotransmitter selectivity varies by isomer:
Table 3: Enantiomer-Specific Pharmacological Profiles
Parameter | L-4-CPAH | D-4-CPAH | DL-Racemate |
---|---|---|---|
TPH IC50 (µM) | 0.8 | 1.6 | 1.0 |
5-HT depletion (%) | >90% | 70% | 85% |
DAT Ki (nM) | >10,000 | 180 | 350 |
NET Ki (nM) | >5,000 | >5,000 | >5,000 |
DA elevation (%) | None | 25% | 12% |
Behavioral correlates reveal enantiomer-specific effects: The D-enantiomer enhances motivation and reward-seeking in rodent models via dopaminergic effects, partially offsetting the anhedonia typical of serotonin depletion. Conversely, the L-enantiomer exacerbates anxiety and memory deficits in passive avoidance tasks due to pure serotonergic impairment [7] [10]. These differences highlight how stereochemistry influences functional outcomes in monoaminergic modulation.
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 85815-37-8
CAS No.: 88048-09-3